

An In-depth Technical Guide to Demethoxycapillarisin: Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxycapillarisin, a naturally occurring flavone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological activities. Detailed experimental protocols for its synthesis, extraction, and biological evaluation are presented to facilitate further research and development. All quantitative data has been summarized in structured tables, and key signaling pathways and experimental workflows are visualized to enhance understanding.

Chemical Structure and Properties

Demethoxycapillarisin, systematically named 5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one, is a flavonoid derivative with the chemical formula C₁₅H₁₀O₆ and a molecular weight of 286.24 g/mol .[1] Its structure is characterized by a chromen-4-one core substituted with hydroxyl groups at positions 5 and 7, and a 4-hydroxyphenoxy group at position 2.

Chemical Identifiers



Property	Value	
IUPAC Name	5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4- one	
Synonyms	6-Demethoxycapillarisin	
CAS Number	61854-36-2	
Molecular Formula	C15H10O6	
Molecular Weight	286.24 g/mol	
SMILES	C1=CC(=CC=C1O)OC2=CC(=O)C3=C(C=C(C=C3O2)O)O	
InChIKey	UBSCDKPKWHYZNX-UHFFFAOYSA-N	

Physicochemical Properties

Property	- Value	Reference
Melting Point	>280 °C (with decomposition)	[2]
Boiling Point (Predicted)	535.9 ± 50.0 °C	[2]
Density (Predicted)	1.591 ± 0.06 g/cm ³	[2]
pKa (Predicted)	6.39 ± 0.40	[2]
Solubility	Soluble in DMSO	[3]

Spectroscopic Data

Detailed experimental spectroscopic data for **Demethoxycapillarisin** is crucial for its identification and characterization. While a comprehensive public database of its spectra is not readily available, the following sections outline the expected spectral characteristics based on its structure.

¹H and ¹³C NMR Spectroscopy



Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the carbon-hydrogen framework of **Demethoxycapillarisin**. Predicted chemical shifts can guide the interpretation of experimental spectra.

(Note: Experimental NMR data for **Demethoxycapillarisin** is not available in the provided search results. The following is a general description of what to expect.)

- ¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chromenone and phenoxy rings. The hydroxyl protons may appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.
- ¹³C-NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The
 carbonyl carbon of the chromenone ring is expected to resonate at a downfield chemical
 shift. The chemical shifts of the aromatic carbons will be influenced by the positions of the
 hydroxyl and ether linkages.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Demethoxycapillarisin** is expected to exhibit characteristic absorption bands.

(Note: An experimental IR spectrum for **Demethoxycapillarisin** is not available in the provided search results. The following are expected characteristic peaks.)

- O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.
- C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the carbonyl group of the chromenone.
- C=C stretching: Aromatic ring C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
- C-O stretching: Bands corresponding to the ether linkage and phenolic C-O bonds, typically in the 1000-1300 cm⁻¹ region.

Mass Spectrometry



Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.

(Note: Experimental mass spectrometry data for **Demethoxycapillarisin** is not available in the provided search results. The following is the expected molecular ion peak.)

High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion [M+H]⁺ would be expected around m/z 287.0556, confirming the elemental composition of C₁₅H₁₁O₆.

Experimental Protocols Synthesis of Demethoxycapillarisin

A known synthetic route to **Demethoxycapillarisin** involves an intramolecular Wittig reaction as a key step.[4] While a detailed, step-by-step protocol from a single source is not readily available, a general workflow can be outlined.



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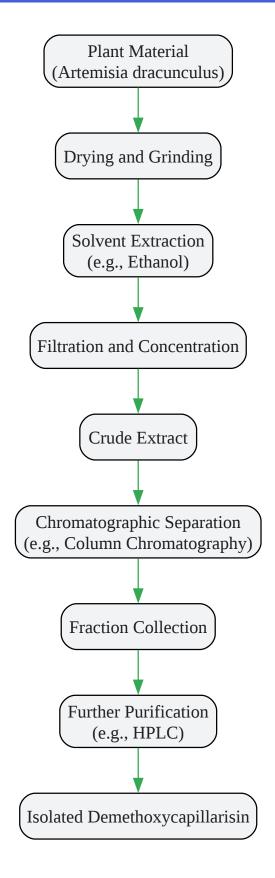
Figure 1. General workflow for the synthesis of **Demethoxycapillarisin**.

Methodology: The synthesis would typically begin with the esterification of a suitably substituted phenol with an appropriate acid chloride. The resulting ester is then converted to a phosphonium salt by reaction with triphenylphosphine, followed by treatment with a base to generate the phosphorus ylide. This ylide then undergoes an intramolecular Wittig reaction to form the chromenone ring system of **Demethoxycapillarisin**. Purification is typically achieved through column chromatography.

Extraction and Isolation from Artemisia Species

Demethoxycapillarisin is a natural product found in plants of the Artemisia genus, such as Artemisia dracunculus (tarragon).[5]





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Figure 2. General workflow for the extraction and isolation of **Demethoxycapillarisin**.



Methodology:

- Plant Material Preparation: The aerial parts of the Artemisia plant are collected, dried, and ground into a fine powder.
- Extraction: The powdered plant material is extracted with a suitable organic solvent, such as ethanol, typically using maceration or Soxhlet extraction.
- Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Purification: The crude extract is then subjected to various chromatographic techniques, such as column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure **Demethoxycapillarisin**.

Biological Activity and Signaling Pathways

Demethoxycapillarisin has been shown to exhibit significant biological activity, particularly in the context of glucose metabolism.

Inhibition of PEPCK and Gluconeogenesis

Demethoxycapillarisin inhibits the expression of phosphoenolpyruvate carboxykinase (PEPCK) mRNA, a rate-limiting enzyme in gluconeogenesis.[4] This inhibition leads to a decrease in glucose production. In a study using H4IIE hepatoma cells,

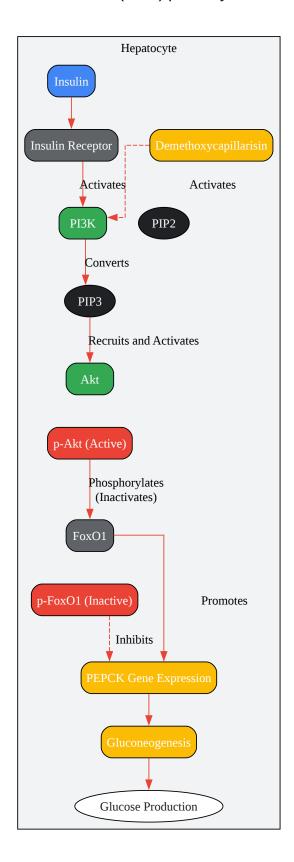
Demethoxycapillarisin was found to inhibit dexamethasone-stimulated PEPCK mRNA levels with an IC₅₀ value of 43 μ M.[4]

Biological Target	Cell Line	Activity	IC ₅₀	Reference
PEPCK mRNA	H4IIE Hepatoma	Inhibition of expression	43 μΜ	[4]

Activation of the PI3K Signaling Pathway



The inhibitory effect of **Demethoxycapillarisin** on PEPCK expression is mediated through the activation of the Phosphoinositide 3-kinase (PI3K) pathway, similar to the action of insulin.[4]





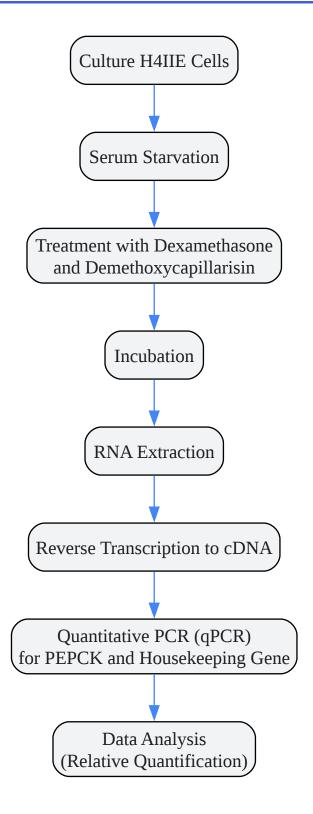
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Figure 3. Signaling pathway of **Demethoxycapillarisin** in inhibiting gluconeogenesis.

Experimental Protocol for PEPCK mRNA Inhibition Assay

The following protocol is based on the methodology described for H4IIE hepatoma cells.[4]





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Figure 4. Workflow for the PEPCK mRNA inhibition assay.

Methodology:



- Cell Culture: H4IIE hepatoma cells are cultured in appropriate media and conditions until
 they reach a suitable confluency.
- Treatment: Cells are typically serum-starved before treatment. They are then treated with a
 glucocorticoid like dexamethasone to induce PEPCK expression, in the presence or absence
 of varying concentrations of **Demethoxycapillarisin**. A positive control with insulin is also
 included.
- RNA Isolation and qPCR: After the treatment period, total RNA is extracted from the cells. The RNA is then reverse-transcribed into cDNA. The expression level of PEPCK mRNA is quantified using quantitative real-time PCR (qPCR), with a housekeeping gene (e.g., β-actin) used for normalization.
- Data Analysis: The relative expression of PEPCK mRNA is calculated, and the IC₅₀ value for Demethoxycapillarisin is determined.

Conclusion

Demethoxycapillarisin presents a promising scaffold for the development of novel therapeutic agents, particularly for metabolic disorders such as type 2 diabetes. Its well-defined chemical structure and its ability to modulate the PI3K signaling pathway to inhibit gluconeogenesis provide a strong foundation for further investigation. This technical guide offers a comprehensive resource for researchers to advance the understanding and application of this potent natural compound. Future studies should focus on obtaining detailed experimental spectroscopic data, optimizing synthesis and extraction protocols, and further elucidating its mechanism of action in more complex biological systems.

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